Ethyl {4-[(chloroacetyl)amino]phenyl}acetate
Description
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate (CAS 26226-72-2) is a chloroacetylated aromatic ester with the molecular formula C₁₁H₁₂ClNO₃ and a molecular weight of 241.67 g/mol . Structurally, it features a phenyl ring substituted with a chloroacetylated amino group at the para position and an ethyl acetate moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its synthesis typically involves the reaction of ethyl 4-aminobenzoate with chloroacetyl chloride under controlled conditions .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-[(2-chloroacetyl)amino]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)7-9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCYAJMMBIRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {4-[(chloroacetyl)amino]phenyl}acetate typically involves the reaction of 4-aminophenylacetic acid with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with ethanol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Benzene or dichloromethane
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the initial chloroacetylation step.
Distillation units: to purify the intermediate.
Esterification reactors: for the final step, followed by purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by various nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, potassium cyanide, or thiourea in polar solvents like dimethylformamide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Various substituted amides or thioamides.
Hydrolysis: 4-[(chloroacetyl)amino]phenylacetic acid.
Reduction: Ethyl {4-[(hydroxyacetyl)amino]phenyl}acetate.
Scientific Research Applications
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Biological Studies: Investigated for its interactions with various enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl {4-[(chloroacetyl)amino]phenyl}acetate involves its interaction with nucleophiles and electrophiles. The chloroacetyl group is particularly reactive, allowing the compound to form covalent bonds with various biological targets. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Ethyl 4-Chloroacetoacetate (CAS 638-07-3)
Molecular Formula : C₆H₉ClO₃; Molecular Weight : 164.59 g/mol .
- Structural Differences: Ethyl 4-chloroacetoacetate lacks the aromatic phenyl group and chloroacetylated amino substituent. Instead, it contains a β-keto ester with a chlorine atom at the γ-position.
- Synthesis: Produced via esterification of 4-chloroacetoacetic acid with ethanol .
- Applications : Widely used in the synthesis of phosphorus ylides and heterocyclic compounds .
- Physical Properties : Boiling point: 115°C at 4 mmHg ; density: 1.214 g/cm³ .
- Safety : Classified as toxic (H301) and corrosive (H314) .
Ethyl (4-Chlorophenyl)Acetate (CAS 14062-24-9)
Molecular Formula : C₁₀H₁₁ClO₂; Molecular Weight : 198.65 g/mol .
- Structural Differences: Features a 4-chlorophenyl group directly linked to an ethyl acetate moiety, lacking the chloroacetylated amino group.
- Applications : Used in fragrance synthesis and as a building block in agrochemicals.
- Physical Properties: Limited data available, but its simpler structure suggests lower boiling points compared to the target compound.
2-[2-Chloro-N-(4-Aminophenyl)Acetamido]Ethyl 2-Chloroacetate
Molecular Formula: Not explicitly stated; synthesized from 2-(4-nitrophenyl)aminoethanol and chloroacetyl chloride .
- Structural Differences : Contains dual chloroacetate groups and an aromatic amine, enabling reactivity in nucleophilic substitutions.
- Synthesis : Involves nitro group reduction (Pd/C hydrogenation) and cyclization with NaOH .
- Applications: Intermediate in morpholinone derivatives, with a reported overall yield of 41.2% .
Tabulated Comparison of Key Properties
Pharmacological and Industrial Relevance
- This compound: Used in synthesizing benzimidazole derivatives with reported anti-inflammatory and antimicrobial activities .
- Ethyl 4-Chloroacetoacetate : Critical in synthesizing anticoagulants and antifungal agents .
- Safety Notes: Ethyl 4-chloroacetoacetate requires stringent handling due to toxicity, while the target compound’s hazards are less documented but likely similar .
Biological Activity
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate, with the molecular formula C₁₂H₁₄ClNO₃, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a chloroacetyl group attached to an amino phenylacetate moiety, which suggests potential for various chemical reactions, including nucleophilic substitutions. Its synthesis can be achieved through multiple pathways, making it a versatile building block for further chemical modifications.
Synthesis Methods:
- Acylation Reactions : Utilizing chloroacetyl chloride in the presence of amines.
- Esterification : Reacting phenolic compounds with chloroacetyl derivatives.
- One-pot synthesis methods : Allowing for the formation of complex derivatives in a single reaction step.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. For instance, derivatives of this compound have been tested against various cancer cell lines, revealing promising results.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | HepG2 | 0.06 | Strong |
| This compound | MCF7 | 0.66 | Moderate |
These findings suggest that the compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Studies indicate that it can modulate oxidative stress markers in vitro:
- Reduced Glutathione (GSH) levels increased significantly.
- Superoxide Dismutase (SOD) and Catalase (CAT) activities were elevated, suggesting a protective effect against oxidative damage .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It serves as a substrate in enzyme-catalyzed reactions, allowing for the study of enzyme kinetics and mechanisms.
- Cellular Pathway Modulation : The compound's unique structure may facilitate interactions with proteins involved in cell signaling pathways, particularly those related to cancer and inflammation .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on HepG2 Cells : This study demonstrated that the compound significantly reduced cell viability at low concentrations, indicating its potential as an anticancer agent.
- Antioxidant Study : In diabetic rat models, administration of the compound led to improved liver function parameters and reduced oxidative stress markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
